1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-
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Overview
Description
1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics.
Another method involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoindole ring. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroisoindoles.
Scientific Research Applications
1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- has several scientific research applications:
Medicine: The compound’s unique structure and reactivity may be explored for potential therapeutic applications, including as inhibitors of specific enzymes or as drug delivery agents.
Mechanism of Action
The mechanism of action of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- involves its interaction with molecular targets through its functional groups. The hydroxy-phenylethyl group can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The isoindole core can participate in π-π stacking interactions, further modulating the compound’s effects. These interactions can affect various molecular pathways, leading to the compound’s observed biological and chemical activities.
Comparison with Similar Compounds
Similar compounds to 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- include other isoindole derivatives such as:
1H-Isoindole-1,3(2H)-dione: Lacks the hydroxy-phenylethyl group, making it less versatile in forming specific interactions.
2H-Isoindole: Differing in the position of the nitrogen atom, leading to different reactivity and applications.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of certain enzymes and have distinct electronic properties.
The uniqueness of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- lies in its specific functional groups and their ability to participate in diverse chemical and biological interactions, making it a valuable compound for various applications.
Properties
CAS No. |
591753-96-7 |
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Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[(1R)-2-hydroxy-1-phenylethyl]benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C20H15NO3/c22-12-18(13-6-2-1-3-7-13)21-19(23)16-10-14-8-4-5-9-15(14)11-17(16)20(21)24/h1-11,18,22H,12H2/t18-/m0/s1 |
InChI Key |
VVEDYBTWCCVWER-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
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